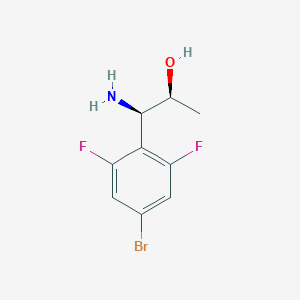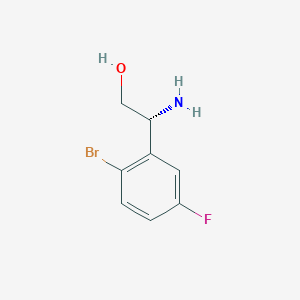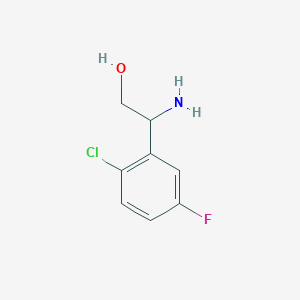![molecular formula C12H12N2O2S B15236712 5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B15236712.png)
5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-(Methylthio)-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of an imidazolidine ring fused to an indene moiety, with a methylthio group attached. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Methylthio)-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5’-(Methylthio)-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazolidine ring.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or meta-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified imidazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-(Methylthio)-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices .
Mecanismo De Acción
The mechanism of action of 5’-(Methylthio)-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine derivatives: These compounds share a similar five-membered ring structure with sulfur and nitrogen atoms.
Imidazolidine derivatives: Compounds with similar imidazolidine rings but different substituents.
Indene derivatives: Compounds featuring the indene moiety with various functional groups
Uniqueness
5’-(Methylthio)-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
6-methylsulfanylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-17-8-2-3-9-7(6-8)4-5-12(9)10(15)13-11(16)14-12/h2-3,6H,4-5H2,1H3,(H2,13,14,15,16) |
Clave InChI |
UCHXYUMWFGRTQV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)C3(CC2)C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


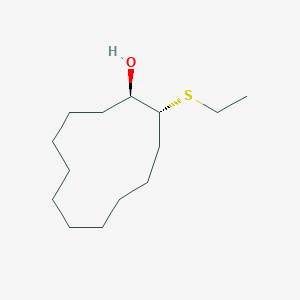
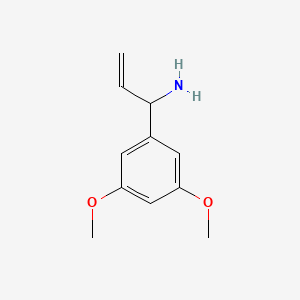


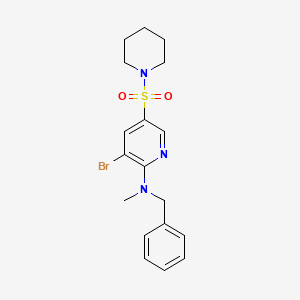
![Methyl (R)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B15236659.png)
![3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL](/img/structure/B15236672.png)
![(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236674.png)

